![molecular formula C15H13N3O4 B5738070 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)
4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a yellow powder that is soluble in organic solvents and has a molecular weight of 341.32 g/mol. In
Mecanismo De Acción
The mechanism of action of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide induces apoptosis in cancer cells by activating the caspase pathway. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide also inhibits cell proliferation by blocking the cell cycle at the G1 phase. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to disrupt the microtubule network, which is essential for cell division. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide inhibits the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide also inhibits the activity of COX-2, which is involved in the production of inflammatory mediators. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in the development of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide is its ability to inhibit the growth of cancer cells in vitro and in vivo. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide is its low solubility in water, which makes it difficult to administer in vivo. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide is also relatively unstable and requires careful handling and storage.
Direcciones Futuras
There are several future directions for the research on 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide. One of the areas of future research is the optimization of the synthesis method to improve the yield and purity of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide. Another area of future research is the development of novel formulations of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide that improve its solubility and stability. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide can also be modified to improve its specificity towards cancer cells, which can reduce the potential side effects of the compound. The potential applications of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide in the treatment of inflammatory diseases also warrant further investigation. Overall, the research on 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has the potential to lead to the development of novel therapies for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with 3-nitrobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide.
Aplicaciones Científicas De Investigación
4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has been extensively researched for its potential applications in various fields. One of the most promising applications of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide is in the field of cancer research. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle of cancer cells. 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-5-7-11(8-6-10)14(16)17-22-15(19)12-3-2-4-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUNRKGBJSMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)
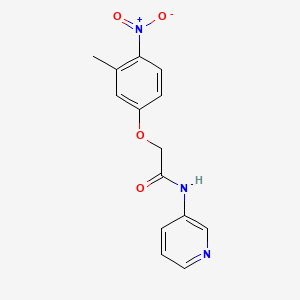
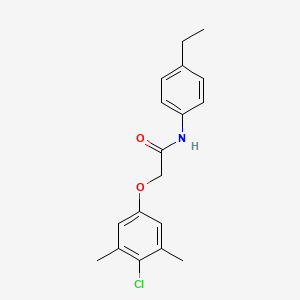
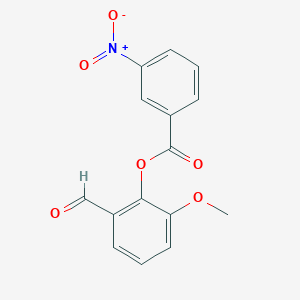
![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)
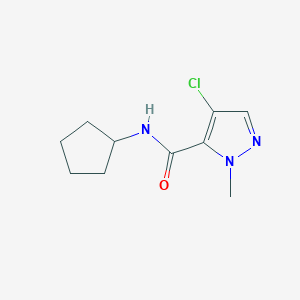
![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)
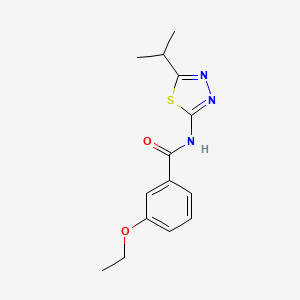
![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
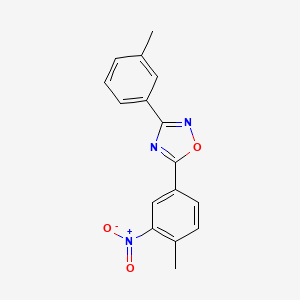
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)
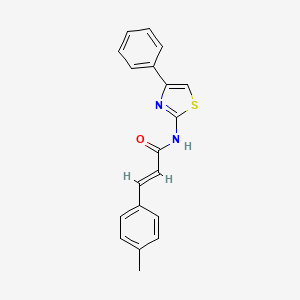

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)